molecular formula C9H11N3O B1283138 1-(4-Aminophenyl)imidazolidin-2-one CAS No. 89518-99-0

1-(4-Aminophenyl)imidazolidin-2-one

Cat. No. B1283138
CAS RN: 89518-99-0
M. Wt: 177.2 g/mol
InChI Key: SLJMZNOYNSCQNU-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)imidazolidin-2-one is a chemical compound that falls within the class of imidazolidinones, which are heterocyclic compounds featuring an imidazolidine ring. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of imidazolidin-4-ones, which are closely related to 1-(4-Aminophenyl)imidazolidin-2-one, can be achieved through various methods. One approach involves the reaction of alpha-aminoamides with ketones or aldehydes to yield an imine, followed by intramolecular cyclization . Another method described is a one-pot synthesis from l-amino acid methyl esters, iso-, isothio-, or isoselenocyanates, and alpha-bromoketones . Additionally, a solid-phase synthesis method has been reported for the generation of 1,2,5-trisubstituted imidazolidin-4-ones, which involves a microwave-assisted condensation of an alpha-amino amide on solid support with an aldehyde .

Molecular Structure Analysis

The molecular structure of imidazolidin-4-ones has been studied using various spectroscopic techniques. For instance, the structure of 2-amino-4H-imidazol-4-ones was confirmed by 1H NMR, MS, and IR spectroscopy . X-ray crystallographic analysis has been used to determine the absolute stereochemistry of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione derivatives, which are structurally related to imidazolidin-4-ones . Similarly, the crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione provided insights into the nonplanar conformation of the compound and the intermolecular interactions stabilizing it .

Chemical Reactions Analysis

Imidazolidin-4-ones can participate in various chemical reactions due to their reactive nature. They have been used as key templates in the catalytic enantioselective synthesis of N,C(alpha),C(alpha)-trisubstituted alpha-amino acid derivatives . The reactivity of imidazolidin-4-ones allows for the construction of tetrasubstituted stereogenic centers and provides access to N-substituted alpha-amino acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidin-4-ones and related compounds are influenced by their molecular structure. The presence of substituents on the imidazolidine ring can affect the compound's polarity, solubility, and reactivity. For example, the solvent polarity was found to have a significant influence on the rate of the second condensation reaction in the synthesis of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione derivatives . The intermolecular interactions, such as hydrogen bonding and weak C-H...pi interactions, also play a role in the stability and conformation of these compounds .

Scientific Research Applications

Stereoselectivity in Bioactive Oligopeptides Synthesis

1-(4-Aminophenyl)imidazolidin-2-one, and its related imidazolidin-4-ones, are significant in the synthesis of bioactive oligopeptides. They are used as skeletal modifications in these peptides, either as proline surrogates or for protecting the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. A notable discovery in this area is the unanticipated stereoselectivity in the reaction of primaquine alpha-aminoamides with certain substituted benzaldehydes, where intramolecular hydrogen bonds involving the C=O oxygen of the o-substituent play a critical role (Ferraz et al., 2007).

Biological Activities and Synthesis

Imidazolidin-4-one derivatives showcase a range of biological activities, such as antimalarial and antiproliferative activities for melanoma. They are also widely used in peptidomimetics and as chiral auxiliaries in synthesizing amino acids and other compounds. Their synthesis typically involves condensation of protected amino acids or peptides with carbonyl compounds followed by intramolecular cyclization (Zhenghu Xu et al., 2010).

Application in Prodrug Design

The stability of imidazolidin-4-ones derived from N-(α-aminoacyl) derivatives of antimalarial drugs like primaquine and ketones has implications for prodrug design. The kinetics of hydrolysis of these derivatives reveal potential for use as slow drug release prodrugs (Chambel et al., 2006).

Solid Phase Synthesis and Gold Catalysis

Solid phase synthesis of imidazolidin-2-ones, employing gold-catalyzed cycloisomerization, has been demonstrated. This method shows the potential of solid phase synthesis and homogeneous gold catalysis as an efficient tool for generating drug-like heterocycles (La-Venia et al., 2016).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . This suggests that there is ongoing interest in the development and study of these compounds.

properties

IUPAC Name

1-(4-aminophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJMZNOYNSCQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548484
Record name 1-(4-Aminophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)imidazolidin-2-one

CAS RN

89518-99-0
Record name 1-(4-Aminophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminophenyl)imidazolidin-2-one
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Synthesis routes and methods

Procedure details

A mixture of 10 g of 1-(p-acetamidophenyl)-2-imidazolidinone (see Example 1), 10 g of sodium hydroxide and 100 ml of water is heated under reflux for four hours. The product that crystallizes on cooling is collected and recrystallized from ethanol to yield 1-(4-aminophenyl)-2-imidazolidinone, m.p. 170°-2°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Toure, T Johnson, B Li, R Schmidt, H Ma… - Bioorganic & Medicinal …, 2023 - Elsevier
Hematopoietic progenitor kinase 1 (HPK1) is regarded as a highly validated target in pre-clinical immune oncology. HPK1 has been described as regulating multiple critical signaling …
Number of citations: 3 www.sciencedirect.com

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